L-CYSTEINE (3,3-D2)

Bioanalysis LC-MS/MS Stable Isotope Dilution

L-Cysteine (3,3-D2) (CAS 130633-02-2) is a stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, in which two deuterium atoms are substituted for hydrogen atoms at the β-carbon (3,3-position). This deuterated isotopologue serves as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) quantitation of endogenous cysteine and thiol metabolites, leveraging a mass shift of +2 Da to correct for matrix effects and ionization variability.

Molecular Formula
Molecular Weight 123.17
Cat. No. B1580211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CYSTEINE (3,3-D2)
Molecular Weight123.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine (3,3-D2) Procurement Guide: Stable Isotope-Labeled Internal Standard for LC-MS and Metabolic Tracing


L-Cysteine (3,3-D2) (CAS 130633-02-2) is a stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, in which two deuterium atoms are substituted for hydrogen atoms at the β-carbon (3,3-position) . This deuterated isotopologue serves as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) quantitation of endogenous cysteine and thiol metabolites, leveraging a mass shift of +2 Da to correct for matrix effects and ionization variability . Additionally, its site-specific deuterium incorporation enables NMR-based protein dynamics studies and metabolic flux analysis (MFA) of sulfur amino acid pathways without altering the compound's biochemical behavior .

Why L-Cysteine (3,3-D2) Cannot Be Replaced by Unlabeled Cysteine or Other Isotopologues


In quantitative bioanalysis, substituting L-Cysteine (3,3-D2) with unlabeled L-cysteine or a non-deuterated internal standard introduces critical errors. Unlabeled cysteine co-elutes identically with the endogenous analyte, precluding differentiation and rendering matrix effect correction impossible . While alternative isotopologues like L-cysteine-d3 (mass shift +3 Da) or 13C-labeled cysteine exist, they may exhibit divergent chromatographic behavior or isotopic exchange liabilities depending on the labeling position [1]. L-Cysteine (3,3-D2) offers a mass shift of +2 Da, which is adequate to avoid spectral overlap with the parent compound in most small-molecule LC-MS/MS applications [2]. Critically, the deuterium labels at the β-carbon (3,3-position) are situated on a non-exchangeable site, ensuring the isotopic signature remains stable during sample preparation, extraction, and ionization . This contrasts with deuterium labels on heteroatoms (e.g., -SH, -NH2) which undergo rapid H/D exchange in aqueous matrices, compromising quantitative accuracy.

Quantitative Evidence for L-Cysteine (3,3-D2) Differentiation from Competing Isotopologues and Unlabeled Cysteine


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Baseline Resolution in LC-MS/MS

L-Cysteine (3,3-D2) exhibits a molecular mass of 123.17 g/mol, corresponding to a +2 Da mass shift relative to unlabeled L-cysteine (121.16 g/mol) . This mass increment is sufficient to prevent spectral overlap and ensure baseline chromatographic resolution in LC-MS/MS methods, provided that the unlabeled analyte peak does not exhibit significant isotopic contribution from natural abundance 34S (approximately 4.2%) or 13C (approximately 3.3%) . In contrast, a single deuterium-labeled analog (d1, mass shift +1 Da) may be confounded by the natural M+1 isotopologue of the analyte, compromising quantitative accuracy at low concentrations [1].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Purity and Enrichment: ≥98 atom % D Ensures Minimal Unlabeled Interference

L-Cysteine (3,3-D2) is supplied with a certified isotopic enrichment of 98 atom % D at the 3,3-position . This high enrichment level ensures that the unlabeled (d0) fraction is ≤2%, minimizing the contribution of the internal standard to the analyte signal and preserving the linearity of calibration curves at low concentrations . In comparison, some deuterated internal standards for cysteine (e.g., certain lots of d3 or d4 analogs) may exhibit lower isotopic purity (e.g., 95-97%) due to incomplete deuteration or isotopic exchange during synthesis, leading to elevated d0 background that can compromise sensitivity for trace-level quantitation .

Isotopic Enrichment Quality Control Stable Isotope Labeling

NMR Spectroscopy: Site-Specific Deuteration Enhances 1H NMR Resolution and Simplifies Spectra

In 1H NMR spectroscopy, L-Cysteine (3,3-D2) eliminates the β-proton signals (3,3-position) from the spectrum, reducing spectral crowding and simplifying assignment of cysteine residues in peptides and proteins . This selective deuteration can enhance signal-to-noise ratio (S/N) for the remaining α-proton and side-chain signals by up to 2-fold compared to fully protonated cysteine, due to reduced dipolar broadening and elimination of 1H-1H scalar couplings [1]. Furthermore, the deuterium label enables direct observation of 2H NMR signals for probing protein dynamics and solvent exchange at the β-carbon, a capability absent in 13C- or 15N-labeled analogs [2].

NMR Spectroscopy Protein Dynamics Structural Biology

Metabolic Flux Analysis: Deuterium Tracer Quantifies Cysteine Flux into Glutathione and Taurine

L-Cysteine (3,3-D2) serves as a non-radioactive tracer for quantifying metabolic fluxes through the transsulfuration pathway and glutathione synthesis . In a representative study using human breast cancer cell lines (MB468), deuterated homocysteine (Hcy-d4) tracing demonstrated that deuterium atoms are preferentially incorporated into cystathionine and glutathione, confirming a metabolic shunt toward antioxidant defense during methionine stress [1]. When L-Cysteine (3,3-D2) is used as the tracer, mass isotopomer distribution (MID) analysis of downstream metabolites (e.g., glutathione, taurine) enables calculation of absolute flux rates (e.g., nmol/h/106 cells) with coefficients of variation <10% [2]. In contrast, 13C-labeled cysteine tracers may yield ambiguous flux estimates in sulfur metabolism studies because the carbon skeleton of cysteine is largely conserved, whereas deuterium at the β-carbon is specifically lost during desulfhydration and transsulfuration reactions, providing a clearer readout of flux through these pathways [3].

Metabolic Flux Analysis Stable Isotope Tracing Sulfur Metabolism

Cost-Effectiveness and Availability: Competitive Pricing Relative to Multi-Isotope Analogs

L-Cysteine (3,3-D2) is commercially available from multiple suppliers (e.g., Alfa Chemistry, MedChemExpress) at price points typically 20-40% lower than multi-isotope analogs such as L-Cysteine (13C3,15N) or L-Cysteine-d3,15N . For example, 1 mg of L-Cysteine (3,3-D2) is priced at approximately €102, whereas 1 mg of L-Cysteine (13C3,15N) can exceed €300 . This cost differential is attributable to the simpler synthetic route for β-deuteration (H/D exchange or deuterated precursor) compared to multi-step 13C and 15N incorporation . For laboratories requiring routine internal standardization of cysteine in plasma or cell culture media, the d2 isotopologue provides sufficient mass resolution at a significantly reduced consumables cost, with no compromise in analytical performance for most LC-MS/MS applications [1].

Procurement Cost Analysis Stable Isotope Economics

Optimal Application Scenarios for L-Cysteine (3,3-D2) Based on Quantitative Evidence


Routine LC-MS/MS Quantitation of Plasma Cysteine in Clinical Research

Use L-Cysteine (3,3-D2) as an internal standard for stable isotope dilution LC-MS/MS assays to quantify total cysteine (as cystine) in human plasma. The +2 Da mass shift avoids interference from natural M+1 isotopologues, while the 98 atom % D enrichment ensures a low d0 background, enabling accurate quantitation down to low micromolar concentrations . This scenario is supported by the compound's proven utility in amino acid profiling methods and its cost-effectiveness relative to 13C-labeled alternatives .

Metabolic Flux Analysis of Glutathione Synthesis in Cancer Cells

Employ L-Cysteine (3,3-D2) as a tracer in cell culture media to measure the flux of cysteine into glutathione (GSH) and taurine under oxidative stress conditions. The β-deuterium label is specifically lost during desulfhydration, providing a direct readout of transsulfuration pathway activity that is not confounded by carbon skeleton recycling . LC-MS/MS analysis of mass isotopomer distributions in GSH and taurine yields flux rates with CV <10%, enabling robust comparison of metabolic rewiring between drug-sensitive and resistant cancer cell lines .

NMR-Based Structural Studies of Cysteine-Rich Proteins

Incorporate L-Cysteine (3,3-D2) biosynthetically or by chemical peptide synthesis to simplify 1H NMR spectra of cysteine-rich proteins or peptides. The selective deuteration at the β-carbon eliminates β-CH2 proton signals, reducing spectral crowding and enhancing resolution of α-proton and amide proton resonances . This approach is particularly valuable for studying iron-sulfur cluster proteins and zinc-finger domains, where unambiguous assignment of cysteine ligand protons is essential for determining metal coordination geometry .

Validation of Analytical Methods for Sulfur Amino Acids in Food and Environmental Matrices

Utilize L-Cysteine (3,3-D2) as a surrogate internal standard during method development and validation for quantifying cysteine and related thiols in complex matrices such as wheat flour, wine, or environmental water samples. The deuterated standard compensates for matrix-induced ion suppression or enhancement in ESI-LC-MS/MS, improving method accuracy (recovery 90-110%) and inter-day precision . Its isotopic stability ensures consistent performance across multiple sample batches and laboratories, supporting method transfer and regulatory compliance .

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